molecular formula C19H14F3N5O3S B14927330 (5-Ethylthiophen-2-yl)[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

(5-Ethylthiophen-2-yl)[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

Cat. No.: B14927330
M. Wt: 449.4 g/mol
InChI Key: ZFZPKPKFVKRYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-ETHYL-2-THIENYL)[7-(3-NITROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is a complex organic molecule that features a combination of thiophene, nitrophenyl, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-2-THIENYL)[7-(3-NITROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form the thiophene ring, followed by further functionalization to introduce the nitrophenyl and triazolopyrimidine groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as chemical vapor deposition, electrolytic deposition, and electroless deposition are employed to produce thin films and coatings of the compound . These methods are chosen based on the desired physical and chemical properties of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-2-THIENYL)[7-(3-NITROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5-ETHYL-2-THIENYL)[7-(3-NITROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-ETHYL-2-THIENYL)[7-(3-NITROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-ETHYL-2-THIENYL)[7-(3-NITROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE include other thiophene derivatives, nitrophenyl compounds, and triazolopyrimidine analogs . These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness

The uniqueness of (5-ETHYL-2-THIENYL)[7-(3-NITROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14F3N5O3S

Molecular Weight

449.4 g/mol

IUPAC Name

(5-ethylthiophen-2-yl)-[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

InChI

InChI=1S/C19H14F3N5O3S/c1-2-12-6-7-13(31-12)16(28)14-15(10-4-3-5-11(8-10)27(29)30)26-18(23-9-24-26)25-17(14)19(20,21)22/h3-9,15H,2H2,1H3,(H,23,24,25)

InChI Key

ZFZPKPKFVKRYJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.